molecular formula C19H17N3O4S B2460008 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895415-44-8

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2460008
M. Wt: 383.42
InChI Key: HPZLZDGMYPMJNB-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The chemical structure relates to research focused on synthesizing novel compounds with potential biological activities. For instance, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone have shown significant anti-inflammatory and analgesic properties. These compounds were identified as potent cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showcasing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antimicrobial Applications

Another research direction involves the synthesis and evaluation of new pyridine derivatives for their antimicrobial activity. Derivatives such as 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids showed variable and modest activity against investigated strains of bacteria and fungi (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Cytotoxicity and Cancer Research

The structure also relates to the development of compounds with potential applications in cancer research. For example, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the relevance in exploring therapeutic avenues against cancer (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Environmental Applications

Research into environmental applications, such as the removal of heavy metals from industrial wastes using novel magnetic nanoadsorbents synthesized from derivatives similar to the query compound, shows promising results for Zn2+ and Cd2+ ions removal. The high adsorption capacity and reusability of these adsorbents underscore their potential utility in environmental remediation efforts (Kiomars Zargoosh, M. Sohrabi, A. Abdolmaleki, & Kourosh Firouz, 2015).

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-24-14-4-5-17-15(9-14)21-19(27-17)22(11-13-3-2-6-20-10-13)18(23)16-12-25-7-8-26-16/h2-6,9-10,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLZDGMYPMJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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